molecular formula C10H8N2O2 B6336130 5-Phenyl-1,3-oxazole-4-carboxamide CAS No. 254749-37-6

5-Phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B6336130
CAS No.: 254749-37-6
M. Wt: 188.18 g/mol
InChI Key: LXONVEYCDHPQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring substituted with a phenyl group at the 5-position and a carboxamide group at the 4-position

Mechanism of Action

Mode of Action

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of 5-Phenyl-oxazole-4-carboxylic acid amide with its targets would depend on the specific structure and functional groups of the compound.

Biochemical Pathways

Oxazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific effects of 5-Phenyl-oxazole-4-carboxylic acid amide would depend on its specific interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3-oxazole-4-carboxamide can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aromatic aldehydes . The reaction typically proceeds under mild conditions and yields high purity oxazoles.

Another method involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST and Deoxo-Fluor . This method is efficient and provides good yields under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs palladium-catalyzed arylation reactions. These reactions are regioselective and can be performed in polar solvents for C-5 arylation or nonpolar solvents for C-2 arylation . The use of task-specific phosphine ligands enhances the efficiency and selectivity of these reactions.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,3-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: 4-MeO-TEMPO as an oxidant under mild conditions.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Halides and triflates in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Oxazole ketones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phenyl oxazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXONVEYCDHPQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.